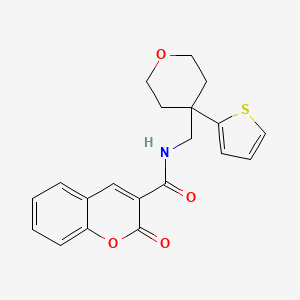

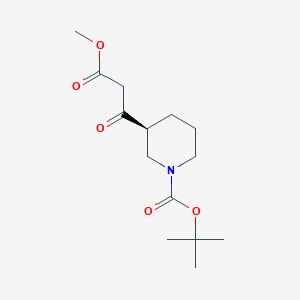

![molecular formula C21H25NO4S B2544328 乙基 2-(4-乙氧基苯甲酰胺)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-羧酸酯 CAS No. 397290-61-8](/img/structure/B2544328.png)

乙基 2-(4-乙氧基苯甲酰胺)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a chemical entity that belongs to the class of organic compounds known as thiophenes. Thiophenes are characterized by a 5-membered ring containing four carbon atoms and one sulfur atom. The compound is a derivative of this class, featuring a tetrahydrobenzo[b]thiophene core with additional functional groups that may contribute to its chemical reactivity and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in various studies. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was synthesized and further reacted with different reagents to yield a range of heterocyclic compounds, including bisthiazole, bisthiolane, and bisarylideneaminothieno[2,3-b]thiophenes . Another study reported the synthesis of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, which was then reacted with benzoylacetonitrile to produce various fused thiophene derivatives . These synthetic routes highlight the versatility of thiophene derivatives in forming complex structures with potential for pharmaceutical use.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their chemical properties and reactivity. The presence of electron-donating or electron-withdrawing groups can significantly influence the electronic distribution within the molecule, affecting its reactivity towards other chemical agents. For example, the Schiff base ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and its structure confirmed by various spectroscopic methods, indicating the importance of structural analysis in understanding these compounds .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions, which can be utilized to synthesize a wide array of heterocyclic compounds. The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards different reagents led to the formation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . Such reactions are indicative of the potential for creating diverse chemical entities from thiophene-based precursors.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, boiling point, melting point, and stability. The study of an exceptionally-large negative halochromism in a related hinopurpurin derivative demonstrates how substituents can also impact the optical properties of thiophene compounds, which may be relevant in the development of dyes or sensors . Additionally, the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes suggests that these compounds can exhibit significant biological activity, which is an important aspect of their chemical properties .

科学研究应用

合成与表征

乙基 2-(4-甲氧基苯基)-3-(噻吩-2-羰基)环丙烷羧酸酯和相关化合物已合成并筛选其抗菌和抗氧化活性。此类化合物已显示出优异的抗菌和抗真菌特性,以及显着的抗氧化潜力,表明其在制药应用中的潜在用途 (Raghavendra 等,2016).

新型乙基 2-((1-羟基萘-2-基)亚甲基氨基)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-羧酸酯衍生物已合成并针对各种致病菌株测试其抗菌活性,显示出与几种标准抗生素相当的活性 (Altundas 等,2010).

生物和药理活性

一系列环烷基噻吩-席夫碱及其 Cr(III) 和 Zn(II) 配合物表现出显着的抗菌和抗真菌活性,突出了它们在开发新抗菌剂中的潜力 (Altundas 等,2010).

探索了乙基 2-(3-烯丙基硫脲基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸酯衍生物的抗癌活性,特别是针对结肠 HCT-116 人癌细胞系。一些化合物显示出有效的活性,表明它们在癌症治疗中的潜在用途 (Abdel-Motaal 等,2020).

催化和抗氧化性能

- 已合成乙基 2-(2-羟基-3-甲氧基苄叉亚氨基)-6-甲基-4,5,6-四氢苯并[b]噻吩-3-羧酸酯与铁(II)、锰(II)、锌(II) 和钌(II) 等金属的配合物。这些配合物表现出催化和抗氧化性能,表明它们在催化和抗氧化剂中的潜在应用 (Turan & Buldurun,2018).

未来方向

The compound and its derivatives have potential applications in medicinal chemistry due to their varied biological and clinical applications . They could be used to design and discover new drug molecules with better pharmacodynamic and pharmacokinetic properties . Future research could focus on exploring these potentials further.

属性

IUPAC Name |

ethyl 2-[(4-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-3-25-15-12-10-14(11-13-15)19(23)22-20-18(21(24)26-4-2)16-8-6-5-7-9-17(16)27-20/h10-13H,3-9H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGQRMLIXFYTGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

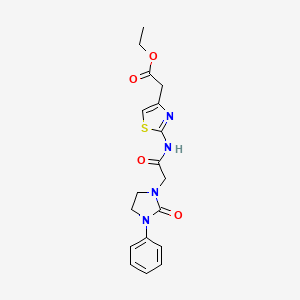

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2544250.png)

![2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2544255.png)

![2-[1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2544257.png)

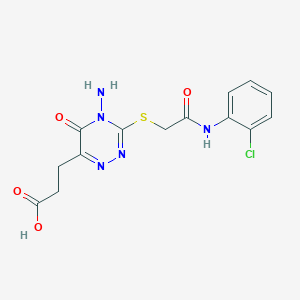

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)

amine](/img/structure/B2544264.png)

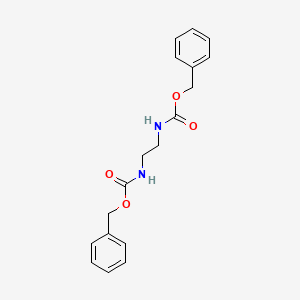

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)